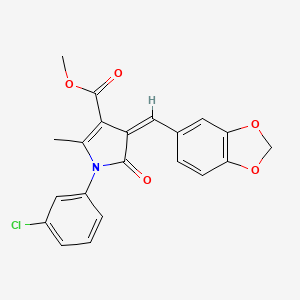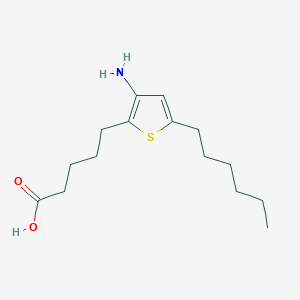![molecular formula C17H21NO2 B4918444 2-[(4-Methoxyphenyl)methyl-methylamino]-1-phenylethanol](/img/structure/B4918444.png)
2-[(4-Methoxyphenyl)methyl-methylamino]-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methoxyphenyl)methyl-methylamino]-1-phenylethanol is an organic compound that features a complex structure with both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methyl-methylamino]-1-phenylethanol can be achieved through several methods. One common approach involves the reduction of Schiff bases. This method typically uses sodium borohydride (NaBH4) as a reducing agent, which selectively reduces the Schiff base without affecting other reducible substituents . Another method involves the N-alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides using catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction reactions using efficient and cost-effective reducing agents. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methoxyphenyl)methyl-methylamino]-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-[(4-Methoxyphenyl)methyl-methylamino]-1-phenylethanol has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methoxyphenyl)methyl-methylamino]-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Uniqueness
2-[(4-Methoxyphenyl)methyl-methylamino]-1-phenylethanol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methyl-methylamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-18(12-14-8-10-16(20-2)11-9-14)13-17(19)15-6-4-3-5-7-15/h3-11,17,19H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFPPZNECNORBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-ethoxy-2-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B4918370.png)
![2-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4918371.png)
![3-{1-[4-(methylthio)benzyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4918384.png)

![N-(4-bromo-3-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4918412.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4918415.png)
![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B4918431.png)
![2,3-dichloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4918433.png)
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B4918441.png)
![[4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl] acetate](/img/structure/B4918449.png)
![2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B4918454.png)


![5-({2-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B4918478.png)
